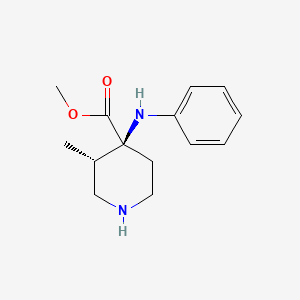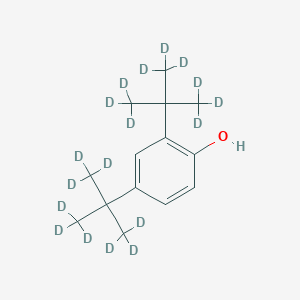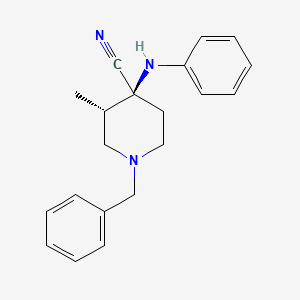
3-Deoxyglucosone-13C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Deoxyglucosone-13C: is a labeled isotopic variant of 3-Deoxyglucosone, a reactive dicarbonyl compound. It is a significant intermediate in the Maillard reaction, which is a chemical reaction between amino acids and reducing sugars. This compound is known for its role in the formation of advanced glycation end-products (AGEs), which are implicated in various diseases such as diabetes, atherosclerosis, and Alzheimer’s disease .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-Deoxyglucosone-13C can be synthesized through the Maillard reaction, where glucose reacts with amino acids under controlled conditions. The isotopic labeling is achieved by using 13C-labeled glucose as the starting material. The reaction typically involves heating the mixture at elevated temperatures to facilitate the formation of this compound .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using isotopically labeled glucose. The process is optimized to ensure high yield and purity of the final product. The reaction conditions are carefully controlled to prevent the formation of unwanted by-products .
Análisis De Reacciones Químicas
Types of Reactions: 3-Deoxyglucosone-13C undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different carbonyl compounds.
Reduction: It can be reduced to form corresponding alcohols.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used.
Major Products:
Oxidation: Formation of carboxylic acids and aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: 3-Deoxyglucosone-13C is used as a tracer in studying the Maillard reaction and the formation of advanced glycation end-products. It helps in understanding the kinetics and mechanisms of these reactions .
Biology: In biological research, it is used to study the effects of glycation on proteins and nucleic acids. It helps in understanding the role of AGEs in aging and disease processes .
Medicine: this compound is used in medical research to study the pathogenesis of diabetes and its complications. It helps in identifying potential therapeutic targets for preventing AGE formation .
Industry: In the food industry, it is used to study the effects of processing on the formation of AGEs in food products. It helps in developing strategies to minimize AGE formation during food processing .
Mecanismo De Acción
3-Deoxyglucosone-13C exerts its effects through the formation of advanced glycation end-products. It reacts with amino groups in proteins, lipids, and nucleic acids to form AGEs. These AGEs can alter the structure and function of biomolecules, leading to various pathological conditions. The molecular targets include proteins such as collagen and nucleic acids, and the pathways involved include oxidative stress and inflammation .
Comparación Con Compuestos Similares
Methylglyoxal: Another reactive dicarbonyl compound involved in AGE formation.
Glyoxal: A simpler dicarbonyl compound that also participates in glycation reactions.
Comparison: 3-Deoxyglucosone-13C is unique due to its specific role in the Maillard reaction and its higher reactivity compared to other dicarbonyl compounds. It forms a wider variety of AGEs and has a more significant impact on protein and nucleic acid modifications .
Propiedades
Número CAS |
1246812-08-7 |
|---|---|
Fórmula molecular |
C₅¹³CH₁₀O₅ |
Peso molecular |
163.13 |
Sinónimos |
3-Deoxy-D-erythro-hexulose-13C; 2-Keto-3-Deoxyglucose-13C; D-3-Deoxyglucosone-13C; 3-Deoxy-D-erythro-hexos-2-ulose-13C; 3DG-13C; 3-Deoxy-D-glucosone-13C; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-Benzyl-2,3,3A,9B-tetrahydro-1H-5-oxa-2-aza-cyclopenta[A]naphthalen-4-one](/img/structure/B1146998.png)
